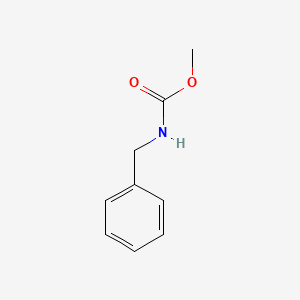

Methyl benzylcarbamate

Description

Overview of Carbamates as a Compound Class in Organic and Medicinal Chemistry Research

Carbamates, also known as urethanes, are a class of organic compounds characterized by the presence of a carbamate (B1207046) functional group, which consists of an ester and an amide group linked together (-NHC(=O)O-). This structural motif imparts a unique combination of stability and reactivity, making carbamates highly valuable in both organic and medicinal chemistry research. researchgate.net In organic synthesis, carbamates are widely employed as protecting groups for amines. The stability of the carbamate group under various reaction conditions, coupled with the ability to be selectively removed, makes it an indispensable tool in the multi-step synthesis of complex molecules. acs.org

From a medicinal chemistry perspective, the carbamate moiety is a key structural feature in numerous therapeutic agents. ontosight.aisigmaaldrich.com Its ability to act as a bioisostere for the amide bond has led to its incorporation into peptidomimetics, enhancing metabolic stability and cell permeability. researchgate.net Carbamate derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors, with applications in the development of drugs for various diseases. mdpi.com The carbamate group's capacity to engage in hydrogen bonding interactions often plays a crucial role in the binding of these molecules to their biological targets.

Significance of Methyl Benzylcarbamate within the Broader Scope of Carbamate Derivatives in Scholarly Investigations

Within the extensive family of carbamate derivatives, this compound (C₆H₅CH₂NHCO₂CH₃) holds particular significance in scholarly investigations, primarily as a model substrate and a versatile synthetic intermediate. Its relatively simple and well-defined structure makes it an ideal candidate for methodological studies aimed at developing new synthetic routes for carbamates.

Research has demonstrated the synthesis of this compound through various catalytic systems. One notable method involves the one-pot synthesis from benzylamine (B48309), carbon dioxide, and methanol (B129727) using a heterogeneous cerium oxide (CeO₂) catalyst. rsc.org This approach is highlighted for its high yield and selectivity, even in the absence of dehydrating agents. rsc.org Another investigated synthetic route utilizes dimethyl carbonate in the presence of supercritical carbon dioxide. ontosight.ai These studies, centered on this compound, contribute to the broader goal of developing more efficient and environmentally benign methods for carbamate synthesis.

Furthermore, derivatives of this compound are subjects of research in medicinal chemistry. For instance, various substituted benzyl (B1604629) carbamates have been synthesized and evaluated for their potential as enzyme inhibitors, including acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases. mdpi.com Although these studies focus on more complex derivatives, the foundational structure of this compound often serves as the starting point or reference compound. Therefore, the significance of this compound in academic research lies not in a wide range of direct applications, but in its fundamental role as a building block and benchmark compound in the exploration of carbamate chemistry and the development of new synthetic protocols.

Detailed Research Findings

Scholarly articles provide specific data on the synthesis and properties of this compound. These findings are crucial for understanding its chemical behavior and for its application in further research.

Synthesis of this compound

A significant area of research involving this compound is the development of efficient and sustainable synthetic methods. One prominent study details a one-pot synthesis using a heterogeneous catalyst.

| Catalyst | Reactants | Reaction Conditions | Conversion of Benzylamine | Yield of this compound | Selectivity |

|---|---|---|---|---|---|

| CeO₂ | Benzylamine, CO₂, Methanol | 423 K, 5 MPa CO₂ | >99% | 92% | 92% |

This method is noted for its high efficiency and the reusability of the catalyst, contributing to the principles of green chemistry. hoffmanchemicals.com The main formation pathway is proposed to be the reaction of benzylamine with dimethyl carbonate or a precursor to dimethyl carbonate.

Another researched method involves the reaction of primary aliphatic amines with dimethyl carbonate in supercritical CO₂. While this study explored various amines, it provides specific data for the synthesis of methyl N-benzyl carbamate.

| Reactants | Reaction Conditions | Conversion | Yield (by GC) |

|---|---|---|---|

| Benzylamine, Dimethyl Carbonate | 130 °C, 42 bar of CO₂ | 68% | 51% |

Physicochemical Properties

The fundamental physical and chemical properties of this compound have been documented in various chemical databases and research articles, which are essential for its handling and use in experimental setups.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₂ | nih.gov |

| Molecular Weight | 165.19 g/mol | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | Not explicitly stated for this compound in the provided results. Benzyl carbamate melts at 88 °C. scirp.org | |

| Boiling Point | 290.1 °C at 760 mmHg | nih.gov |

| Density | 1.093 g/cm³ | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl N-benzylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZIHLRSOOMEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283198 | |

| Record name | methyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5817-70-9 | |

| Record name | 5817-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl N-benzylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Methyl Benzylcarbamate and Analogues

Direct Synthetic Routes to Methyl Benzylcarbamate

Direct synthesis of this compound can be achieved through various modern chemical strategies that aim to improve safety and efficiency over traditional methods. These include phosgene-free approaches, catalytic systems, and the innovative use of carbon dioxide as a C1 building block.

Phosgene-Free Synthetic Approaches for Carbamate (B1207046) Formation

Historically, the synthesis of carbamates often involved the use of phosgene, a highly toxic and corrosive chemical. To circumvent these hazards, significant research has been dedicated to developing phosgene-free synthetic routes. One prominent method involves the reaction of an amine with a dialkyl carbonate. For instance, the synthesis of N-methyl-N',N'-diphenylurea (AK-II), a compound structurally related to carbamates, has been demonstrated through a phosgene-free pathway starting from the reaction of dimethyl carbonate with diphenylamine to form the corresponding carbamate, which is then converted to the final product. tno.nl This highlights a safer alternative for creating the carbamate linkage.

Another phosgene-free approach is the oxidative carbonylation of an amine and an alcohol. While not a direct synthesis of this compound, the synthesis of methyl N-phenyl carbamate has been achieved through the oxidative carbonylation of aniline and methanol (B129727) using palladium catalysts. researchgate.net The principles of this method, which avoids phosgene, are applicable to the synthesis of other carbamates. Furthermore, the reaction of urea (B33335) with alcohols presents another viable phosgene-free method for carbamate synthesis. rsc.org The use of urea as a carbonyl source is an attractive alternative due to its low cost and low toxicity. rsc.org

Catalytic Synthesis Strategies (e.g., Tin-Catalyzed Transcarbamoylation)

Catalytic methods offer enhanced reaction rates and selectivity in the synthesis of carbamates. Tin-catalyzed transcarbamoylation is a notable example, providing an efficient route to carbamates from alcohols. organic-chemistry.orgthieme-connect.com This method involves the reaction of an alcohol with a carbamate, such as phenyl carbamate or methyl carbamate, in the presence of a tin catalyst like dibutyltin maleate. organic-chemistry.orgthieme-connect.com The reaction proceeds smoothly under mild conditions and demonstrates broad functional-group tolerance. organic-chemistry.orgthieme-connect.comorganic-chemistry.org Methyl carbamate has been identified as an economical carbamoyl donor in these reactions. thieme-connect.comorganic-chemistry.org

The versatility of tin-catalyzed transcarbamoylation makes it a valuable alternative to methods that use more hazardous reagents like trichloroacetyl isocyanate. thieme-connect.comthieme-connect.com Research has shown high yields (>90%) for primary and secondary alcohols, although steric hindrance can be a limitation for more bulky alcohols. organic-chemistry.org

Below is a table summarizing the yields of various carbamates synthesized via tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate.

| Alcohol | Catalyst | Yield (%) |

| Geraniol | Dibutyltin maleate | >90 |

| Cinnamyl alcohol | Dibutyltin maleate | High |

| 3-methyl-2-cyclohexenol | Dibutyltin maleate | Improved with optimization |

This data is based on findings from studies on tin-catalyzed transcarbamoylation which demonstrate high efficiency for various alcohols. organic-chemistry.orgthieme-connect.com

Utilization of Carbon Dioxide in Carbamate Synthesis Research

The use of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 source for chemical synthesis is a key area of green chemistry research. nih.gov In the context of carbamate synthesis, CO2 can be directly utilized in reactions with amines and alcohols. A heterogeneous CeO2 catalyst has been shown to effectively catalyze the one-pot synthesis of this compound from benzylamine (B48309), CO2, and methanol. rsc.org This reaction achieved a high yield of 92% with greater than 99% conversion of benzylamine. rsc.org The catalyst was also found to be reusable. rsc.org

The reaction of primary aliphatic amines with dimethyl carbonate in the presence of supercritical CO2 has also been investigated for the synthesis of methyl carbamates. core.ac.uk The pressure of CO2 was found to significantly influence both the reaction conversion and selectivity. core.ac.uk Furthermore, a three-component coupling of amines, carbon dioxide, and halides using cesium carbonate and TBAI offers a mild and efficient route to carbamates. organic-chemistry.org This method is notable for its short reaction times and its ability to avoid N-alkylation byproducts. organic-chemistry.org

Synthesis of Precursors and Intermediates for this compound Derivatives

The synthesis of derivatives of this compound often proceeds through the preparation and subsequent modification of key precursors and intermediates, such as benzyl (B1604629) carbamate and N-benzyloxycarbamate.

Preparation of Benzyl Carbamate as a Synthetic Synthon

Benzyl carbamate (C6H5CH2OC(O)NH2) is a crucial intermediate and protecting group in organic synthesis. wikipedia.orgnbinno.com It is commonly prepared by the reaction of benzyl chloroformate with ammonia. wikipedia.orgchemicalbook.com This compound serves as a protected form of ammonia, enabling the synthesis of primary amines through N-alkylation followed by the removal of the benzyloxycarbonyl (Cbz or Z) protecting group. wikipedia.orgnbinno.com

Another synthetic route to benzyl carbamate involves the reaction of urea with benzyl alcohol. This can be achieved using a catalyst, such as a cation exchanger containing nickel, with a reported yield of 97%. A catalyst composed of a combination of iron oxide, titanium oxide, and nickel oxide on an alumina support has also been developed for this reaction, achieving a separation yield of over 90%. google.com

Benzyl carbamate can be further derivatized. For example, it reacts with aqueous formaldehyde in the presence of potassium carbonate to form benzyl hydroxymethyl carbamate. orgsyn.org

Derivatization from N-Benzyloxycarbamate and Related N-Substituted Carbamates

N-Benzyloxycarbamates are versatile intermediates for the synthesis of a variety of compounds. For instance, N-benzyloxy carbamic acid ethyl ester can be readily N-alkylated to produce N-alkyl-N-benzyloxy carbamates. nih.gov These compounds can then react with stabilized carbon nucleophiles to yield functionalized protected hydroxamic acids. nih.gov

The derivatization of carbamates is a broad field. For example, a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, is synthesized and used to react with amino acids to form stable urea derivatives for analytical purposes. nih.gov While not directly related to this compound, this illustrates the principle of carbamate derivatization. The synthesis of N-substituted carbamates can also be achieved using urea as a carbonyl source in reactions with amines and alcohols over a TiO2–Cr2O3/SiO2 catalyst, with yields of 95–98% for several important carbamates. rsc.org

Functionalization and Modification Strategies for this compound Frameworks

The this compound scaffold serves as a versatile template for chemical modification, allowing for systematic alterations to probe structure-activity relationships (SAR). Functionalization strategies primarily target two key regions: the carbamate moiety and the benzyl group. These modifications are instrumental in modulating the compound's physicochemical properties and biological activity.

Alkylation and Acylation Reactions on the Carbamate Moiety

The nitrogen atom of the carbamate group in this compound and its analogues is a key site for introducing chemical diversity through alkylation and acylation reactions. These modifications can significantly influence the molecule's steric bulk, electronic properties, and hydrogen bonding capacity.

N-alkylation of the carbamate nitrogen is a common strategy to introduce various alkyl or substituted alkyl groups. These reactions typically proceed via the deprotonation of the N-H bond followed by nucleophilic attack on an alkyl halide. A variety of bases and reaction conditions have been employed to achieve this transformation efficiently. For instance, the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) facilitates the deprotonation, enabling subsequent reaction with an alkylating agent like methyl iodide to afford the N-methylated product in high yield. Milder bases such as potassium carbonate (K₂CO₃) in refluxing acetonitrile (B52724) have also been successfully used for the alkylation of carbamates with alkyl halides.

The choice of the alkylating agent allows for the introduction of a wide range of functional groups. For example, reacting the carbamate with dibromopentane in the presence of a base can lead to the formation of a dicarbamate, effectively linking two carbamate molecules. These N-alkylated derivatives are often synthesized to explore the impact of steric hindrance and lipophilicity on the biological activity of the parent compound.

| Entry | Alkylating Agent | Base | Solvent | Conditions | Product | Yield (%) |

| 1 | Methyl iodide | NaH | DMF | Not specified | N-Methyl-N-benzyloxy carbamic acid ethyl ester | 93 |

| 2 | Benzyl bromide | NaH | DMF | Not specified | N-Benzyl-N-benzyloxy carbamic acid ethyl ester | Not specified |

| 3 | Dibromopentane | K₂CO₃ | Acetonitrile | Reflux | Dicarbamate | Excellent |

N-acylation introduces an acyl group to the carbamate nitrogen, forming an imide-like structure. This modification can significantly alter the electronic properties of the carbamate moiety and introduce new points for interaction with biological targets. The N-acylation of carbamates can be effectively promoted by Lewis acid catalysts, such as zinc chloride (ZnCl₂), under solvent-free conditions. researchgate.netresearchgate.net This method allows for the reaction of carbamates with carboxylic acid anhydrides to produce the corresponding N-acyl products in good yields. researchgate.netresearchgate.net

| Entry | Acylating Agent | Catalyst | Conditions | Product | Yield (%) |

| 1 | Acetic anhydride | ZnCl₂ | Solvent-free | N-Acetyl carbamate | Good |

| 2 | Propionic anhydride | ZnCl₂ | Solvent-free | N-Propionyl carbamate | Good |

| 3 | Pivalic anhydride | ZnCl₂ | Solvent-free | N-Pivaloyl carbamate | Good |

| 4 | Benzoic anhydride | ZnCl₂ | Solvent-free | N-Benzoyl carbamate | Good |

Ring Functionalization on the Benzyl Group for Structure-Activity Studies

Modification of the benzyl group in this compound offers a powerful approach to investigate structure-activity relationships by altering the electronic and steric properties of the aromatic ring. The introduction of various substituents can influence the molecule's interaction with biological targets, as well as its pharmacokinetic properties such as lipophilicity and metabolic stability.

The synthesis of ring-functionalized benzyl carbamate analogues can be achieved by starting with appropriately substituted benzyl alcohols or benzylamines. For instance, fluorinated benzyl carbamates of 4-aminosalicylanilides have been synthesized to explore their potential as anticholinesterase and anti-inflammatory agents. In these syntheses, substituted anilines are coupled with 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid, which itself is prepared from 4-aminosalicylic acid and benzyl chloroformate. This approach allows for the introduction of one or more fluorine atoms at various positions on a phenyl ring within the larger molecular framework containing a benzyl carbamate moiety.

The rationale behind such modifications often lies in the known effects of certain substituents on biological activity. For example, electron-withdrawing groups like fluoro or cyano groups at the ortho position of a benzyl ring have been shown to enhance the inhibitory activity of some compounds. Conversely, substitution at the meta or para positions can lead to a reduction in activity.

The functionalization of the benzyl ring has been demonstrated to have a profound impact on the biological activity of benzylcarbamate-containing molecules. In a study of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinating enzyme USP1/UAF1, a strong correlation was observed between the inhibitory potency of the compounds and their activity in non-small cell lung cancer cells. This highlights the importance of the substitution pattern on the benzyl ring for achieving desired biological effects.

Furthermore, ring functionalization directly influences key physicochemical properties like lipophilicity, which is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In the series of fluorinated benzyl carbamates of 4-aminosalicylanilides, it was observed that the position and number of fluorine substituents had a significant effect on the experimentally determined lipophilicity (log k and log D7.4 values). For example, benzyl {4-[(2,6-difluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate was found to be the least lipophilic, while benzyl {3-hydroxy-4-[(3,4,5-trifluorophenyl)carbamoyl]phenyl}carbamate was the most lipophilic among the studied series. Such studies are crucial for optimizing the pharmacokinetic properties of lead compounds.

| Compound | Benzyl Ring Substituent | Target/Activity | Key Findings |

| Fluorinated benzyl carbamates of 4-aminosalicylanilides | Fluoro (mono-, di-, tri-substituted) | Anticholinesterase, Anti-inflammatory | Lipophilicity is significantly influenced by the number and position of fluorine atoms. |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Various substituents | USP1/UAF1 deubiquitinase inhibitors | Strong correlation between enzyme inhibition and anticancer activity in non-small cell lung cancer cells. |

| YC-1 Analogues | Fluoro, cyano at ortho position | Antiplatelet activity | Ortho substitution with electron-withdrawing groups led to better inhibitory activity. |

Mechanistic Investigations of Chemical Reactions Involving Methyl Benzylcarbamate

Elucidation of Carbamate (B1207046) Formation Mechanisms

The formation of carbamates, including methyl benzylcarbamate, can be achieved through several established mechanistic pathways. A primary method involves the reaction of an alcohol with an isocyanate. In the context of benzylcarbamates, benzyl (B1604629) alcohol would react with an appropriate isocyanate. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group, followed by proton transfer to the nitrogen atom to yield the carbamate product.

Another significant pathway is the Hofmann rearrangement, a process that converts primary carboxamides into amines or carbamates with one fewer carbon atom. acs.orgnih.gov This reaction proceeds through an isocyanate intermediate, which is then trapped by an alcohol. For instance, a suitable amide could be treated with reagents like N-bromoacetamide in the presence of a base such as lithium methoxide (B1231860) to produce methyl carbamates in high yields. researchgate.net

The Curtius rearrangement provides an alternative route, starting from acyl azides which thermally decompose to form an isocyanate intermediate. nih.gov This isocyanate can subsequently be intercepted by an alcohol, such as methanol (B129727), to furnish the corresponding methyl carbamate. This method is often employed in continuous flow processes for the synthesis of various carbamate structures. beilstein-journals.org

Direct synthesis methods have also been developed. For example, benzyl carbamate can be prepared by reacting benzyl chloroformate with ammonia. wikipedia.org Another catalytic approach involves the reaction of urea (B33335) with benzyl alcohol in the presence of a catalyst, such as an alumina-supported nickel oxide-bismuth oxide catalyst, at elevated temperatures to yield benzyl carbamate with high efficiency. chemicalbook.com

Kinetic Studies of Carbamate Reactions

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. For carbamates, these investigations often focus on their formation and decomposition, providing quantitative data on reaction orders, rate constants, and activation energies. The rate law for the reaction of amines with carbon dioxide to form carbamates, for example, has been shown to involve both uncatalyzed and hydroxide-catalyzed pathways. researchgate.net The stability and reactivity of the carbamate bond are highly dependent on its structure, which influences the kinetics of its reactions. researchgate.net

The thermal decomposition of O-methyl-N-benzylcarbamate in the gas phase has been investigated to determine its kinetic parameters. This reaction primarily yields benzyl isocyanate and methanol. researchgate.netmdpi.com The process is studied under non-isothermal conditions in a displacement reactor across a range of temperatures and residence times. mdpi.com Such studies are crucial for modeling and designing industrial reactor equipment for processes involving carbamate thermolysis. mdpi.com

Computational and experimental studies have been conducted to determine the activation energy (Ea) and pre-exponential factor (A) for the decomposition of O-methyl-N-benzylcarbamate. These parameters are fundamental to the Arrhenius equation, which describes the temperature dependence of reaction rates. mdpi.com For comparison, the thermal decomposition of a related compound, methyl N-methylcarbamate, proceeds via a first-order reaction to give methyl isocyanate and methanol, with an activation energy of approximately 48.06 kcal/mol. capes.gov.br

| Compound | Activation Energy (Ea) | Pre-exponential Factor (A) |

|---|---|---|

| O-methyl-N-benzyl carbamate | Data not explicitly stated in snippets | Data not explicitly stated in snippets |

| O-methyl-N-butyl carbamate | Data not explicitly stated in snippets | Data not explicitly stated in snippets |

| O-methyl-N-cyclohexyl carbamate | Data not explicitly stated in snippets | Data not explicitly stated in snippets |

Mechanisms of Nucleophilic Additions and Substitutions with Carbamates

The carbamate functional group contains an electrophilic carbonyl carbon that is susceptible to nucleophilic attack. The general mechanism for nucleophilic addition to this carbonyl group involves the formation of a tetrahedral intermediate. youtube.com The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

One common reaction is the cleavage of the carbamate group, which is often used as a protecting group for amines in organic synthesis. This can be achieved by a nucleophilic reagent. For example, carbamates can be deprotected by treatment with 2-mercaptoethanol (B42355) in the presence of a base. organic-chemistry.org This process involves the nucleophilic attack of the thiolate on the carbonyl carbon, leading to the eventual cleavage of the carbon-oxygen bond and release of the free amine.

Solvolysis is another example of a nucleophilic substitution reaction involving carbamates. The methanolysis of substituted benzyl N-phenylcarbamates has been studied, revealing potential mechanisms such as a BAc2 mechanism, which involves a two-step addition-elimination at the carbamate's carbonyl carbon. arkat-usa.org Alternatively, for certain substrates, a concerted one-step 1,6-elimination mechanism can occur. arkat-usa.org

The nitrogen atom of the carbamate can also participate in reactions. In acid-catalyzed condensations, for instance, benzyl carbamate can react with aldehydes like glyoxal, demonstrating the reactivity of the N-H bond. nih.gov

Catalytic Mechanisms in Carbamate Synthesis and Transformation

Catalysts play a crucial role in both the synthesis and subsequent transformation of carbamates, offering milder reaction conditions and improved efficiency.

In carbamate synthesis, various catalysts are employed. Nickel-based catalysts, such as those derived from Ni(OAc)₂, have been shown to be effective in the synthesis of urethanes (carbamates) when used with nitrogen-based bidentate ligands like phenanthrolines. acs.org Tin derivatives have also been utilized as catalysts for transcarbamoylation reactions, which involve the exchange of the alcohol moiety of a carbamate. chemrxiv.org A convenient method for transcarbamation from benzyl carbamate can also be achieved using potassium carbonate, an inexpensive and environmentally benign reagent. chemrxiv.org

Enzymes are also used as catalysts in carbamate-related transformations. For example, immobilized Candida antarctica lipase (B570770) B (CALB), a robust hydrolase, has been used in a continuous flow process to derivatize residual benzyl alcohol during the synthesis of Cbz-carbamate products, facilitating its removal. beilstein-journals.org

Catalysts also facilitate the transformation of carbamates into other functional groups. The conversion of benzyl carbamates into amides can be achieved using potassium carbonate in isopropyl alcohol, which proceeds in moderate to good yields. chemrxiv.org N-methylimidazole (NMI) has been identified as a catalyst for the conversion of isocyanate intermediates, which can be generated from carbamates, into other carbamate products. researchgate.net

Applications in Advanced Organic Synthesis and Protecting Group Chemistry Research

Role in Multi-Component Reactions and Heterocyclic Synthesis

Beyond its role as a simple protecting group, the carbamate (B1207046) functionality is a key player in various bond-forming reactions, including multi-component reactions and the synthesis of heterocyclic systems.

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. Carbamate derivatives, structurally related to Methyl Benzylcarbamate, serve as crucial reagents in modern variations of this reaction.

Specifically, N-alkoxycarbonyl derivatives are used as stable precursors for the in situ generation of N-acylimines, which are the key electrophiles in the Mannich reaction. For example, benzyl (B1604629) methoxy-carbamate has been employed as a carbamidomethylating reagent for titanium enolates in the enantioselective preparation of β²-amino acids. wikipedia.org The use of carbamate-protected imine precursors is often necessary because the imines themselves can be unstable. acs.orgnih.gov

In these reactions, the carbamate acts as both a protecting group and an activating group, facilitating the formation of the electrophilic iminium species under the reaction conditions. This strategy has expanded the scope of Mannich reactions to a broad range of aldehydes, providing a versatile route to valuable chiral amines and amino acids. acs.org

| Carbamate Derivative | Reaction Type | Role of Carbamate | Product |

| Benzyl methoxy-carbamate | Mannich Reaction | Carbamidomethylating Reagent | β²-amino-acids |

| α-amido sulfones (carbamate protected) | Asymmetric Mannich Reaction | In situ Imine Precursor | Optically active β-amino acids |

While there is no prominent, direct one-pot synthesis of benzofurans starting from this compound, the carbamate functional group plays a critical indirect role in modern methods for functionalizing these important heterocyclic scaffolds. Benzofurans are prevalent in many biologically active natural products and pharmaceuticals. nih.gov

A contemporary strategy for creating diverse benzofuran derivatives involves the C-H activation and functionalization of a pre-formed benzofuran ring. In one highly modular route, a directing group is used to guide a palladium catalyst to selectively arylate the C3 position of a benzofuran-2-carboxamide scaffold. The crucial step involving a carbamate comes during the subsequent modification of the molecule. To cleave the directing group and introduce further diversity, the amide is first activated by reacting it with Di-tert-butyl dicarbonate (Boc₂O) to form an intermediate N-acyl-Boc-carbamate. This carbamate intermediate is highly activated towards nucleophilic attack, allowing for a subsequent transamidation reaction where a wide variety of amines can be introduced.

This sequence highlights the role of a carbamate not as a constituent of the final ring, but as a key reactive intermediate that enables the diversification of the heterocyclic core, a process vital for generating libraries of compounds for drug discovery. nih.gov This principle of intramolecular reaction involving carbamates has also been applied to the synthesis of other heterocyclic systems, such as the cyclization of N-benzyloxy carbamates to form cyclic hydroxamic acids.

Analytical and Spectroscopic Research Methods for Methyl Benzylcarbamate Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of methyl benzylcarbamate. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of analogous structures, the predicted chemical shifts (δ) are outlined below. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of 7.2-7.4 ppm. The two benzylic protons (-O-CH₂-Ph) are chemically equivalent and are expected to produce a singlet around 5.1 ppm. The N-methyl group protons (-NH-CH₃) would also yield a singlet, but further upfield, around 2.8 ppm, which may show coupling to the N-H proton depending on the solvent and concentration. The carbamate (B1207046) proton (-NH) is expected to appear as a broad singlet around 4.8-5.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. The carbonyl carbon (C=O) of the carbamate group is characteristically deshielded and would appear significantly downfield, typically around 157 ppm. The carbons of the phenyl ring are expected in the 127-137 ppm region. The benzylic carbon (-O-CH₂-) would be found at approximately 67 ppm, while the N-methyl carbon (-NH-CH₃) would be the most upfield signal, appearing around 28 ppm.

Predicted NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | ~7.35 | Multiplet (m) |

| ¹H | Benzylic (-CH₂-) | ~5.11 | Singlet (s) |

| ¹H | Amine (-NH) | ~4.9 | Broad Singlet (br s) |

| ¹H | Methyl (-CH₃) | ~2.80 | Singlet (s) or Doublet (d) |

| ¹³C | Carbonyl (C=O) | ~157.0 | - |

| ¹³C | Aromatic (C-ipso) | ~136.5 | - |

| ¹³C | Aromatic (CH) | ~128.0 - 128.5 | - |

| ¹³C | Benzylic (-CH₂-) | ~67.0 | - |

| ¹³C | Methyl (-CH₃) | ~28.0 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. The compound has a molecular weight of 165.19 g/mol . researchgate.net

In electron ionization mass spectrometry (EI-MS), this compound will generate a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 165. Subsequent fragmentation of this unstable molecular ion provides a characteristic pattern. A prominent fragmentation pathway for benzyl esters is the cleavage of the benzylic C-O bond. This leads to the formation of a highly stable benzyl cation or, more accurately, the tropylium (B1234903) ion (C₇H₇⁺), which is observed as the base peak (the most intense peak) in the spectrum at m/z 91. researchgate.net

Another significant fragmentation involves the loss of the benzyl group, leading to a fragment corresponding to the methyl carbamic acid radical cation, which can rearrange and fragment further. Key fragments observed in the GC-MS analysis of benzyl N-methylcarbamate include ions at m/z 108 and m/z 79. researchgate.net The ion at m/z 108 likely corresponds to the benzyl alcohol radical cation, formed through a rearrangement process. The ion at m/z 79 is characteristic of a phenyl group that has lost a hydrogen atom (C₆H₇⁺).

Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 165 | [C₉H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 108 | [C₇H₈O]⁺˙ | Benzyl alcohol radical cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |

| 79 | [C₆H₇]⁺ | Phenyl fragment |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification and purity assessment of N-methylcarbamates. Method development for this compound typically involves a reverse-phase approach. wikipedia.org

A standard method would utilize a C18 stationary phase column. chemicalbook.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. chemicalbook.com This gradient elution allows for the efficient separation of the target analyte from potential impurities with varying polarities.

For sensitive detection, especially at trace levels, post-column derivatization is frequently employed for N-methylcarbamates. wikipedia.orgchemicalbook.com After the analyte elutes from the column, it is hydrolyzed in-line with a basic solution (e.g., sodium hydroxide) at an elevated temperature. chemicalbook.com This process liberates methylamine, which then reacts with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent like 2-mercaptoethanol (B42355) to form a highly fluorescent isoindole derivative. chemicalbook.comchemicalbook.com This derivative is then detected by a fluorescence detector, providing excellent sensitivity and selectivity. UV detection is also a viable, though generally less sensitive, alternative.

Typical HPLC Parameters for N-Methylcarbamate Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 3 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |

| Detection | Fluorescence with Post-Column Derivatization |

| Post-Column Reagents | 1) NaOH (hydrolysis) 2) OPA/2-Mercaptoethanol |

| Excitation / Emission | ~330 nm / ~465 nm |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to qualitatively monitor the progress of chemical reactions, such as the synthesis of this compound. For instance, in a synthesis reaction between benzyl alcohol and methyl isocyanate, TLC can track the consumption of the starting materials and the formation of the carbamate product.

The stationary phase is typically a silica (B1680970) gel plate. A small aliquot of the reaction mixture is spotted onto the plate at various time points alongside spots of the starting materials for comparison. The plate is then developed in a suitable mobile phase, which is usually a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. The ratio is optimized to achieve good separation between the reactants and the product. Because the carbamate product is generally more polar than the starting benzyl alcohol, it will have a lower retention factor (Rƒ) value. The spots can be visualized under UV light (due to the aromatic benzyl group) or by using a chemical stain. The gradual disappearance of the starting material spots and the appearance and intensification of the product spot indicate the progression of the reaction.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The most prominent feature is the strong absorption band for the carbonyl (C=O) group of the carbamate, which typically appears in the region of 1700-1680 cm⁻¹. Another key indicator is the N-H stretching vibration, which is observed as a sharp peak around 3300-3400 cm⁻¹. The C-O single bond stretching vibrations of the ester group are also visible in the 1250-1050 cm⁻¹ range. nih.gov Aromatic C-H and C=C stretching vibrations from the benzyl group are also present.

Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3330 | N-H Stretch | Amine (Carbamate) |

| ~3030 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic (Methyl) |

| ~1695 | C=O Stretch | Carbonyl (Carbamate) |

| ~1540 | N-H Bend | Amine (Carbamate) |

| ~1250 | C-O Stretch | Ester |

Computational Chemistry and Molecular Modeling in Analytical Research

Computational chemistry serves as a powerful complement to experimental analytical techniques for the study of this compound. Using methods like Density Functional Theory (DFT), researchers can model the molecule's three-dimensional structure and predict various properties.

Commonly, geometric optimization is performed using functionals such as B3LYP with basis sets like 6-31+G(d). These calculations can predict bond lengths and angles, which can be compared with data from X-ray crystallography if available. Furthermore, these models can be used to calculate and predict spectroscopic data. For example, vibrational frequency calculations can generate a theoretical IR spectrum, which aids in the assignment of experimental absorption bands. Similarly, NMR chemical shifts can be calculated to help assign complex spectra and confirm the molecular structure. By providing theoretical data, computational modeling helps validate experimental findings and offers deeper insight into the electronic and structural properties of this compound.

Pharmacological and Biological Activity Research of Methyl Benzylcarbamate Derivatives

Enzyme Inhibition Studies

Derivatives of methyl benzylcarbamate have been a focal point in the study of enzyme inhibition, with significant research directed towards cholinesterases and other enzymatic targets.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy in the symptomatic treatment of Alzheimer's disease. nih.gov Various this compound derivatives have been synthesized and evaluated for their potential to inhibit these key enzymes.

Generally, studies have indicated that the inhibitory potency of these carbamate (B1207046) derivatives is stronger against BChE compared to AChE. nih.govarkat-usa.org For instance, a study on substituted benzyl (B1604629) N-phenylcarbamates found IC50 values (the concentration required for 50% inhibition) ranging from 199-535 µmol·l–1 for AChE and a more potent range of 21-177 µmol·l–1 for BChE. arkat-usa.org

Specific structural modifications have led to compounds with high potency. A series of new benzene-based derivatives yielded compounds with promising dual inhibition. nih.gov Notably, benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate demonstrated a particularly low IC50 value, comparable to the established drug galanthamine. nih.gov Further research into ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogues identified even more potent inhibitors, with one compound showing an IC50 value for AChE inhibition of 0.32 ± 0.09 nM and another potent BChE inhibitor displaying an IC50 value of 3.3 ± 0.4 nM. researchgate.net

Conversely, not all derivatives show dual inhibition. An investigation into (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives found that while none of the synthesized compounds had inhibitory activity against AChE, twelve of them demonstrated activity against BChE. nih.gov This highlights the potential for developing selective BChE inhibitors from this class of compounds.

| Derivative Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Substituted Benzyl N-phenylcarbamates | AChE | 199-535 µmol·l–1 | arkat-usa.org |

| Substituted Benzyl N-phenylcarbamates | BChE | 21-177 µmol·l–1 | arkat-usa.org |

| ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogue (Compound 12b) | AChE | 0.32 ± 0.09 nM | researchgate.net |

| ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogue (Compound 15d) | BChE | 3.3 ± 0.4 nM | researchgate.net |

| Sulfonamide-based carbamate (Compound 5c) | BChE | 8.52 µM | nih.gov |

Research on Other Enzymatic Targets (e.g., metabolic enzymes)

Beyond cholinesterases, research has extended to other enzymatic targets. Certain (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as inhibitors of monoamine oxidase (MAO)-A and MAO-B, enzymes critical in the metabolism of neurotransmitters. nih.gov Specifically, compounds with para-F and para-Br groups on the benzyl ring selectively inhibited MAO-A, with IC50 values of 1.38 and 2.48 µM, respectively. nih.gov Other derivatives in this series were found to effectively inhibit both MAO-A and MAO-B. nih.gov

The broader family of carbamates has been shown to interact with a variety of other targets. For example, the anthelmintic agent Mebendazole, a methyl carbamate derivative, exerts its effect through tubulin binding. acs.orgnih.gov The anticancer drug Docetaxel, which also contains a carbamate moiety, functions by binding to the β-subunit of tubulin. nih.gov Furthermore, carbamate derivatives have been investigated as inhibitors of the hepatitis C virus NS3 serine protease. acs.org

Antimicrobial and Antifungal Activity Research (e.g., as fungicides)

This compound derivatives have demonstrated significant potential as antimicrobial and antifungal agents. Studies have reported broad-spectrum activity against various pathogens.

In the realm of antibacterial research, N-(benzyl carbamoyl)-2-hydroxy substituted benzamides have shown activity, with specific derivatives being most effective against Microbacterium chlorophenolicum and Bacillus subtilis. researchgate.net Similarly, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides displayed good activity against strains of Staphylococcus aureus and B. subtilis. researchgate.net The introduction of metal complexes has also been explored; a cobalt (II) complex of ethyl (2-(methylcarbamoyl)phenyl)carbamate showed promising activity against both Gram-positive bacteria like Micrococcus luteus and Listeria monocytogenes, and Gram-negative bacteria such as Klebsiella pneumoniae. mdpi.com

For antifungal applications, N-aryl carbamate derivatives have been extensively tested against plant fungal pathogens. nih.gov Many of these compounds exhibited good antifungal activity, with some showing broad-spectrum inhibition rates of over 70% at a concentration of 50 μg/mL. nih.gov Notably, one compound demonstrated potent inhibition against Fusarium graminearum with a half maximal effective concentration (EC50) of 12.50 μg/mL, while another was a promising candidate against Fusarium oxysporum with an EC50 of 16.65 μg/mL. nih.gov Benzoylcarbamates containing a pyridine ring have also shown moderate to strong antifungal activities toward Botrytis cinerea. mdpi.com

| Derivative Class | Target Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| N-aryl carbamate (Compound 1af) | Fusarium graminearum | EC50 | 12.50 μg/mL | nih.gov |

| N-aryl carbamate (Compound 1z) | Fusarium oxysporum | EC50 | 16.65 μg/mL | nih.gov |

| Co(II) complex of ethyl (2-(methylcarbamoyl)phenyl)carbamate | Micrococcus luteus | Inhibition Zone | 20 mm | mdpi.com |

| N-benzyl guanidine derivative (9m) | Staphylococcus aureus | MIC | 0.5 µg/mL | nih.gov |

| N-benzyl guanidine derivative (9m) | Escherichia coli | MIC | 1 µg/mL | nih.gov |

Anticancer Activity Investigations

The anticancer potential of this compound derivatives has been actively investigated, with several compounds showing significant growth inhibition against a variety of human cancer cell lines.

Carbamate analogs of Melampomagnolide B, a natural sesquiterpene, have exhibited promising anti-leukemic activity. nih.gov For example, two specific analogs showed potent growth inhibition (GI50) values of 680 and 620 nM against the human leukemia cell line CCRF-CEM. nih.gov One of these compounds also demonstrated significant activity against melanoma (MDA-MB-435, GI50 460 nM) and breast cancer (MDA-MB-468, GI50 570 nM) cell lines. nih.gov

Organotin compounds incorporating a benzylcarbamate structure have also been evaluated. A monobenzyltin compound showed strong cytotoxicity against the MCF-7 breast cancer cell line, with a half-maximal inhibitory concentration (IC50) of 2.5±0.50 μg/mL after 48 hours of treatment. nih.gov Furthermore, N-benzyl amides of the natural ionophore salinomycin displayed potent anticancer activity, particularly against drug-resistant cell lines. mdpi.com

| Derivative Class | Cancer Cell Line | Cancer Type | Activity (GI50/IC50) | Reference |

|---|---|---|---|---|

| Carbamate analog of Melampomagnolide B (6e) | CCRF-CEM | Leukemia | 620 nM | nih.gov |

| Carbamate analog of Melampomagnolide B (6a) | MDA-MB-435 | Melanoma | 460 nM | nih.gov |

| Carbamate analog of Melampomagnolide B (6a) | MDA-MB-468 | Breast Cancer | 570 nM | nih.gov |

| Carbamate analog of Melampomagnolide B (6e) | HOP-92 | Non-Small Cell Lung Cancer | 650 nM | nih.gov |

| Carbamate analog of Melampomagnolide B (6e) | RXF 393 | Renal Cancer | 900 nM | nih.gov |

| Monobenzyltin compound (C1) | MCF-7 | Breast Cancer | 2.5±0.50 μg/mL | nih.gov |

Mechanisms of Biological Action at the Molecular Level

Understanding the molecular mechanisms underlying the observed biological activities is crucial for the development of targeted therapeutic agents.

Interaction with Specific Molecular Targets and Pathways

Research into the mechanisms of action has revealed interactions with several key cellular targets and pathways.

NF-κB Inhibition: Some carbamate derivatives are structurally related to compounds like parthenolide, which is known to promote apoptosis (programmed cell death) by inhibiting the activity of the NF-κB transcription factor complex. nih.gov This inhibition down-regulates anti-apoptotic genes, making cancer cells more susceptible to death.

Tubulin Binding: As mentioned previously, certain carbamate-containing molecules, such as Mebendazole and Docetaxel, directly interact with tubulin. acs.orgnih.gov This interaction disrupts the formation and function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov

Induction of Oxidative Stress and Apoptosis: The anticancer effects of some derivatives are linked to the induction of cellular stress. A monobenzyltin compound was found to significantly increase the production of intracellular reactive oxygen species (ROS) in MCF-7 breast cancer cells. nih.gov This oxidative stress contributes to cellular damage, leading to apoptosis, which was confirmed by observations of DNA fragmentation and morphological changes characteristic of programmed cell death. nih.gov Similarly, the parent compound of active N-benzyl amides, salinomycin, is known to cause an accumulation of ROS, which leads to the depolarization of the mitochondrial membrane and subsequent apoptosis. mdpi.com

Enzyme Active Site Interaction: In the context of antifungal activity, it is proposed that carbamate fungicides exert their broad-spectrum effects by targeting the thiol groups of essential enzymes within plant pathogenic fungi. nih.gov For antibacterial action, docking studies of certain N-benzyl derivatives have suggested that they may act by partially inhibiting specific bacterial enzymes, such as TrmD in P. aeruginosa. researchgate.net

Receptor-Ligand Interaction Studies

Research into the specific receptor-ligand interactions of this compound is an area of growing interest, particularly concerning its potential biological activities. While direct experimental studies on this compound are limited, computational and in-vitro studies on closely related derivatives provide valuable insights into its potential molecular targets and binding mechanisms. A significant focus of this research has been on cholinesterases, key enzymes in the nervous system.

Studies have explored the inhibitory effects of carbamate derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of conditions such as Alzheimer's disease.

Cholinesterase Inhibition by Benzyl Carbamate Derivatives

While specific kinetic data for this compound is not extensively available, research on substituted benzyl N-phenylcarbamates has demonstrated their potential as cholinesterase inhibitors. These studies have determined the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of an enzyme by half.

For a series of substituted benzyl N-phenylcarbamates, the IC50 values for AChE were found to be in the range of 199-535 µmol·L⁻¹. researchgate.net In comparison, the inhibition of BChE by the same compounds was generally stronger, with IC50 values ranging from 21-177 µmol·L⁻¹. researchgate.net This suggests a degree of selectivity for BChE over AChE among these derivatives.

Table 1: Inhibitory Activity of Substituted Benzyl N-phenylcarbamates against Cholinesterases

| Compound Type | Target Enzyme | IC50 Range (µmol·L⁻¹) |

| Substituted Benzyl N-phenylcarbamates | Acetylcholinesterase (AChE) | 199-535 |

| Substituted Benzyl N-phenylcarbamates | Butyrylcholinesterase (BChE) | 21-177 |

Molecular Docking Studies with Related Compounds

To understand the potential binding interactions at a molecular level, in silico molecular docking studies have been performed on compounds structurally related to this compound. One such study investigated the interaction of methyl benzoate (MB), a structurally similar compound, with the active site of AChE from Drosophila melanogaster (PDB ID: 1QON). researchgate.net

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. The study on methyl benzoate revealed that it likely interacts with the active site of AChE primarily through hydrophobic interactions. researchgate.net The benzyl group of the ligand is predicted to form hydrophobic contacts with several amino acid residues within the enzyme's active site gorge.

Specifically, the docking analysis identified hydrophobic interactions between methyl benzoate and at least five amino acid residues in the AChE active site. researchgate.net These types of interactions are crucial for the stable binding of a ligand to a protein and are a common feature of many enzyme inhibitors.

Table 2: Predicted Interactions of Methyl Benzoate with Acetylcholinesterase (AChE) Active Site Residues

| Ligand | Receptor | Interacting Residues (Predicted) | Interaction Type |

| Methyl Benzoate | Acetylcholinesterase (Drosophila melanogaster) | Not specified in detail, but involves at least five amino acid residues | Hydrophobic |

While these findings are for methyl benzoate, they provide a plausible model for how this compound might interact with the AChE active site. The presence of the benzyl group in both molecules suggests that similar hydrophobic interactions could play a key role in the binding of this compound to the enzyme. Further computational and experimental studies are needed to confirm these predictions and to fully elucidate the specific receptor-ligand interactions of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Ligand-Based and Receptor-Dependent Computational Studies for Activity Prediction

Computational methods are powerful tools for predicting the biological activity of molecules and guiding the design of new, more potent analogs. These approaches can be broadly categorized into ligand-based and receptor-dependent (or structure-based) methods.

Ligand-Based Approaches: In the absence of a known 3D structure of a biological target, ligand-based methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.gov For benzylcarbamate derivatives, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate physicochemical properties or molecular descriptors with their biological activity. nih.govatlantis-press.com These models can then be used to predict the activity of novel, unsynthesized benzylcarbamate analogs. For instance, a QSAR model for a series of benzylcarbamates might reveal that properties such as hydrophobicity (logP), electronic effects of substituents (Hammett constants), and steric parameters are critical for their activity.

Receptor-Dependent Approaches: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, receptor-dependent methods like molecular docking can be utilized. These studies simulate the binding of a ligand, such as methyl benzylcarbamate, into the active site of the target protein. This allows for the prediction of binding affinity and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding. For example, in a study of N-(5-nitrothiazol-2-yl)-carboxamido derivatives, which include a benzyl (B1604629) carbamate (B1207046) moiety, molecular docking was used to understand the binding mode within the target protein's active site. bu.edu.eg Such studies can reveal, for instance, that the carbonyl oxygen of the carbamate group acts as a hydrogen bond acceptor, while the benzyl group fits into a hydrophobic pocket.

Computational studies on ethyl benzylcarbamates have utilized methods like Density Functional Theory (DFT) to optimize molecular structures and calculate vibrational frequencies, providing foundational data for more advanced modeling. scirp.orgresearchgate.netscirp.org These foundational calculations are essential for building accurate models for activity prediction.

Influence of Substituent Effects on Biological Potency and Selectivity

The nature and position of substituents on the aromatic ring or the carbamate nitrogen of benzylcarbamate derivatives can profoundly influence their biological potency and selectivity. These effects are typically categorized as electronic, steric, and hydrophobic.

Electronic Effects: The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the benzyl ring can alter the electron distribution within the molecule, which in turn can affect its interaction with the biological target. For example, in a study of substituted benzyl N-phenylcarbamates, the electronic nature of the substituent was shown to be a determinant of their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). arkat-usa.org Theoretical studies on meta-cyanobenzyl substituted benzimidazolium salts, which share the substituted benzyl motif, have also highlighted the importance of electronic properties in determining biological activity. inonu.edu.trnih.gov

Steric Effects: The size and shape of substituents can influence how well a molecule fits into the binding site of a target protein. Bulky substituents can either enhance binding by creating additional favorable interactions or hinder binding through steric clashes.

Hydrophobic Effects: The hydrophobicity of a molecule, often quantified by its partition coefficient (logP), is crucial for its ability to cross biological membranes and interact with hydrophobic pockets in a protein's active site. Modifications to the benzylcarbamate scaffold that alter its hydrophobicity can therefore have a significant impact on its biological activity.

The following table illustrates the potential impact of different substituents on the benzyl ring on the biological activity of a hypothetical benzylcarbamate derivative, based on general principles of medicinal chemistry.

| Substituent (Position) | Electronic Effect | Steric Effect | Expected Impact on Potency (Example) |

| 4-Methoxy (-OCH₃) | Electron-donating | Moderate | May increase or decrease depending on the target's electronic requirements. |

| 4-Nitro (-NO₂) | Electron-withdrawing | Moderate | Can enhance interactions with electron-rich pockets. |

| 4-Chloro (-Cl) | Electron-withdrawing, Halogen bonding potential | Small | Can increase potency through specific halogen bonding interactions. |

| 4-tert-Butyl (-C(CH₃)₃) | Electron-donating | Large | May decrease potency due to steric hindrance, or increase it if the pocket is large and hydrophobic. |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis involves identifying the stable low-energy conformations of a molecule and understanding the energy barriers between them. For this compound, rotation around the various single bonds (e.g., the C-O and C-N bonds of the carbamate group, and the bond connecting the benzyl group to the nitrogen) can lead to different spatial arrangements of the functional groups.

The biologically active conformation is the specific 3D shape that a molecule adopts when it binds to its target. Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the conformational landscape of benzylcarbamate derivatives. nih.gov For instance, theoretical calculations on 5-methyl-5-benzyl hydantoin, a related heterocyclic compound, have shown that while optimized structural parameters in the gas phase agree well with experimental X-ray data, dihedral angles can differ significantly due to intermolecular interactions in the solid state. mdpi.com This highlights the importance of considering the environment when performing conformational analysis.

By correlating the preferred conformations with biological activity across a series of analogs, it is possible to develop a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups required for biological activity.

Optimization of Molecular Structures for Enhanced Bioactivity and Selectivity

The ultimate goal of SAR and SPR studies is to guide the optimization of a lead compound to enhance its bioactivity and selectivity. This is an iterative process involving the design, synthesis, and biological evaluation of new analogs.

Based on the insights gained from the studies described above, several strategies can be employed to optimize the structure of this compound:

Scaffold Hopping and Isosteric Replacement: Replacing the benzyl group with other aromatic or heteroaromatic rings to explore different binding interactions. Similarly, the methyl group of the carbamate could be replaced with other alkyl or functionalized groups.

Substituent Modification: Systematically modifying the substituents on the aromatic ring to fine-tune the electronic, steric, and hydrophobic properties of the molecule for optimal interaction with the target.

Conformational Constraint: Introducing structural modifications that restrict the conformational flexibility of the molecule, locking it into the presumed bioactive conformation. This can lead to an increase in potency and selectivity.

For example, if computational studies suggest that a specific hydrogen bond is crucial for activity, the molecule can be modified to strengthen this interaction. If steric clashes are observed, the structure can be altered to remove the interfering groups. This iterative optimization process, guided by SAR and computational modeling, is a cornerstone of modern drug discovery.

Emerging Research Areas and Future Directions in Methyl Benzylcarbamate Research

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The synthesis of carbamates, including methyl benzylcarbamate, is a cornerstone of organic chemistry. However, traditional methods are increasingly being re-evaluated through the lens of green chemistry and process efficiency. Future research is focused on developing synthetic pathways that are not only high-yielding but also environmentally benign.

Key areas of development include:

Catalytic Systems: The exploration of novel catalysts is a significant frontier. For instance, the use of La2O3/SiO2 has been shown to facilitate the synthesis of carbamates from ureas and organic carbonates with 100% atom economy, eliminating the need for solvents. researchgate.net Similarly, copper-catalyzed reactions, such as the Chan-Lam coupling of azidoformates with boronic acids, offer a mild and efficient route to N-aryl carbamates at room temperature. researchgate.net The development of biocatalysts in continuous flow processes also presents a promising avenue for creating important chemical building blocks. beilstein-journals.org

Sustainable Solvents and Reagents: A major push is towards replacing hazardous solvents and reagents. Polyethylene (B3416737) glycol (PEG) is emerging as a benign and recyclable reaction medium. frontiersin.orgnih.govnih.gov An efficient protocol for synthesizing benzyl (B1604629) phosphonates utilizes a PEG/KI catalytic system at room temperature, avoiding volatile and toxic organic solvents. frontiersin.orgnih.govnih.gov

Flow Chemistry: Continuous flow reactions offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. A flow process utilizing a packed bed of potassium carbonate has been demonstrated for the high-conversion synthesis of carbamate (B1207046) substrates. beilstein-journals.org

These advancements are not merely academic exercises; they have profound implications for the industrial-scale production of this compound and its derivatives, making them more accessible for a wider range of applications.

Table 1: Comparison of Conventional and Emerging Synthetic Methodologies for Carbamates

| Feature | Conventional Methods | Emerging Methodologies |

|---|---|---|

| Catalysts | Often require stoichiometric reagents or harsh catalysts. | Utilize efficient and recyclable catalysts (e.g., metal-based, biocatalysts). researchgate.netbeilstein-journals.org |

| Solvents | Frequently employ volatile and toxic organic solvents. | Favor green solvents like polyethylene glycol (PEG) or solvent-free conditions. researchgate.netfrontiersin.orgnih.govnih.gov |

| Atom Economy | Can be low, with significant byproduct formation. | Aim for high atom economy through reactions like addition and cycloaddition. researchgate.net |

| Reaction Conditions | May require high temperatures and pressures. | Often proceed under mild conditions, including room temperature. researchgate.netfrontiersin.orgnih.govnih.gov |

| Process Type | Predominantly batch processing. | Increasing use of continuous flow chemistry for better control and scalability. beilstein-journals.org |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While carbamates have a long history in medicine and agriculture, the full spectrum of their biological activities is far from being fully elucidated. The unique structural and electronic properties of the carbamate moiety make it a versatile pharmacophore capable of interacting with a wide range of biological targets. nih.gov

Future research in this area will likely focus on:

Enzyme Inhibition: Carbamates are known to be effective inhibitors of various enzymes, particularly serine hydrolases. nih.gov The ability to tune the reactivity of the carbamate electrophile allows for the development of highly selective inhibitors. nih.gov This opens up possibilities for targeting enzymes implicated in a variety of diseases, from neurological disorders to cancer.

Novel Therapeutic Areas: The discovery of (3-benzyl-5-hydroxyphenyl)carbamates as potent antitubercular agents highlights the potential for carbamate derivatives in treating infectious diseases. mdpi.com Further exploration of the chemical space around this compound could lead to the identification of compounds with activity against other pathogens.

Prodrug Strategies: The carbamate group can be used to mask polar functional groups in drug molecules, thereby improving their pharmacokinetic properties. nih.gov This prodrug approach can enhance bioavailability and delay first-pass metabolism. nih.gov Investigating this compound as a promoiety for various active pharmaceutical ingredients could lead to the development of more effective therapeutics.

The exploration of new biological targets is a complex undertaking that requires a multidisciplinary approach, combining organic synthesis, molecular modeling, and high-throughput screening.

Advancements in Analytical Techniques for Complex Biological and Environmental Matrices

The ability to accurately detect and quantify this compound and its metabolites in complex samples is crucial for both research and potential future clinical or environmental monitoring. Biological matrices such as blood, urine, and tissues, as well as environmental samples like water and soil, present significant analytical challenges due to the presence of numerous interfering substances. japsonline.comenvchemgroup.comlnhb.fr

Emerging trends in analytical chemistry that are applicable to this compound research include:

Hyphenated Chromatographic Techniques: The combination of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) has become the gold standard for the analysis of organic compounds in complex matrices. acs.orgusgs.gov Techniques like LC-MS/MS offer high sensitivity and selectivity, allowing for the detection of trace amounts of analytes. ingenieria-analitica.com

Advanced Sample Preparation: The development of more efficient and selective sample preparation methods is critical for removing matrix interferences. mdpi.com Solid-phase extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are powerful techniques for isolating and concentrating carbamates from various sample types. ingenieria-analitica.comnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which can aid in the identification of unknown metabolites and degradation products. jelsciences.com

These advanced analytical techniques are indispensable for pharmacokinetic studies, metabolism research, and environmental fate investigations of this compound.

Table 2: Modern Analytical Techniques for Carbamate Analysis

| Technique | Principle | Application for this compound |

|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by detection with tandem mass spectrometry. ingenieria-analitica.com | Quantitative analysis in biological fluids and environmental samples with high sensitivity and specificity. ingenieria-analitica.com |

| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection. japsonline.com | Analysis of thermally stable derivatives of this compound or its degradation products. |

| SPE | Solid Phase Extraction for sample clean-up and concentration. nih.gov | Isolation of this compound from complex matrices like plasma, urine, and water. nih.gov |

| QuEChERS | A streamlined sample preparation method involving salting out extraction and dispersive SPE. ingenieria-analitica.com | Rapid and efficient extraction from food and environmental samples. ingenieria-analitica.com |

| HRMS | Mass spectrometry with high mass accuracy and resolution. jelsciences.com | Identification of unknown metabolites and transformation products in metabolomics and degradation studies. jelsciences.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govrsc.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the reach of human intuition.

For this compound research, AI and ML can be leveraged in several ways:

De Novo Design: Generative AI models can design novel molecules with desired properties. researchgate.netgatech.edu By providing the model with a set of constraints, such as target affinity and pharmacokinetic properties, it can generate new carbamate derivatives with a high probability of success. researchgate.net

Property Prediction: ML models can be trained to predict the physicochemical and biological properties of molecules. scirp.orgmit.edu This can be used to screen virtual libraries of this compound derivatives for promising candidates before they are synthesized, saving time and resources. scirp.org

Synthesis Planning: AI can assist in the development of synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions. mit.edu This can accelerate the discovery of new and more efficient synthetic methodologies.

The integration of AI and ML into the research workflow has the potential to significantly accelerate the pace of discovery and innovation in the field of this compound.

Investigative Research into Metabolomic and Proteomic Interactions of Carbamate Derivatives

Understanding how a molecule interacts with the complex network of proteins and metabolites within a biological system is fundamental to elucidating its mechanism of action and potential off-target effects. Metabolomics and proteomics are powerful "omics" technologies that provide a global view of these interactions. nih.govmdpi.com

Future research directions in this area include:

Proteome-wide Reactivity Profiling: Techniques like activity-based protein profiling (ABPP) can be used to identify the protein targets of reactive molecules like carbamates. nih.gov By using clickable analogues of this compound, researchers can identify its direct binding partners in the proteome. nih.gov

Metabolomic Fingerprinting: Untargeted metabolomics can be used to assess the global metabolic changes that occur in cells or organisms upon exposure to this compound. mdpi.com This can reveal unexpected effects on metabolic pathways and provide insights into the molecule's mechanism of action. mdpi.com

Identifying Metabolic Pathways: Targeted and untargeted metabolomic approaches can be used to elucidate the metabolic fate of this compound, identifying the enzymes responsible for its transformation and the structures of its metabolites. acs.org

These investigative approaches will provide a more holistic understanding of the biological effects of this compound and its derivatives, which is essential for the development of safe and effective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |